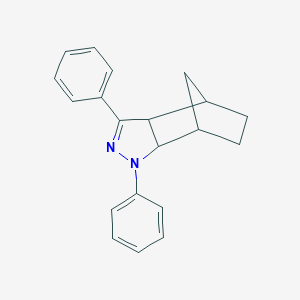
1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol, also known as HU-210, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound was first synthesized in 1988 by researchers at the Hebrew University of Jerusalem, and it has since been the subject of numerous scientific studies.
科学研究应用
1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. Studies have shown that 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol can be effective in reducing pain and inflammation, and it has also been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol has been shown to have anti-tumor effects in vitro and in vivo, suggesting that it may have potential as a cancer treatment.
作用机制
1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol acts as a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a critical role in regulating a variety of physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol can modulate these processes and produce a range of effects.
生化和生理效应
Studies have shown that 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol can produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. In addition, 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol in lab experiments is its potency and specificity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation in a controlled manner. However, one limitation of using 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol is its potential for toxicity at high doses, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol. One area of interest is the development of novel cannabinoid-based therapeutics for pain management and other conditions. In addition, further research is needed to better understand the mechanisms underlying the neuroprotective and anti-tumor effects of 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol. Finally, there is a need for more studies on the safety and toxicity of 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol, particularly in humans.
合成方法
The synthesis of 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol involves several steps, starting with the reaction of 1,2-dibromoethane with phenylmagnesium bromide to form 1-phenylethyl bromide. This compound is then reacted with 2,4-dimethylbenzaldehyde to form the corresponding ketone, which is then reduced to the alcohol using sodium borohydride. The alcohol is then reacted with phthalic anhydride to form the corresponding diester, which is then cyclized using trifluoroacetic acid to form 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol.
属性
CAS 编号 |
23950-38-1 |
|---|---|
产品名称 |
1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol |
分子式 |
C20H20N2 |
分子量 |
288.4 g/mol |
IUPAC 名称 |
3,5-diphenyl-3,4-diazatricyclo[5.2.1.02,6]dec-4-ene |
InChI |
InChI=1S/C20H20N2/c1-3-7-14(8-4-1)19-18-15-11-12-16(13-15)20(18)22(21-19)17-9-5-2-6-10-17/h1-10,15-16,18,20H,11-13H2 |
InChI 键 |
WESSKLLMYOYFPY-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
C1CC2CC1C3C2N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
其他 CAS 编号 |
23950-38-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



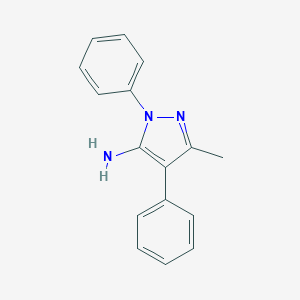
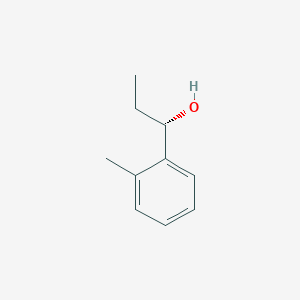
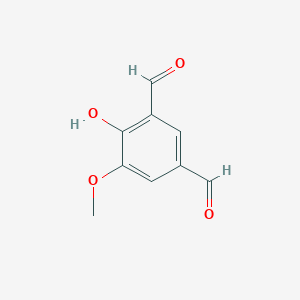
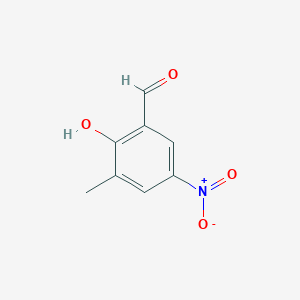
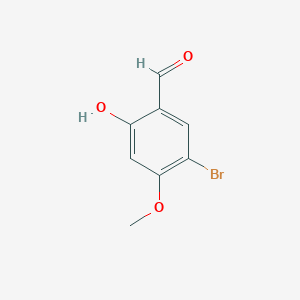
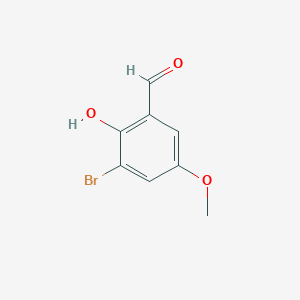
![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)
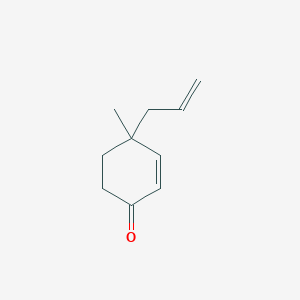
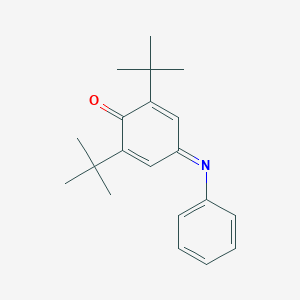
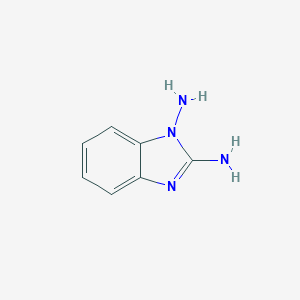
![3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)
![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)
![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)
![N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide](/img/structure/B188497.png)